REACTION_SMILES
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[CH3:20][CH2:21][N:22]([CH2:23][CH3:24])[CH2:25][CH3:26].[Na+:31].[O-:27][C:28]([OH:29])=[O:30].[O:1]1[CH:2]([CH2:7][OH:8])[CH2:3][CH2:4][CH2:5][CH2:6]1.[c:9]1([CH3:19])[cH:10][cH:11][c:12]([S:15](=[O:16])(=[O:17])[Cl:18])[cH:13][cH:14]1>>[O:1]1[CH:2]([CH2:7][O:8][S:15]([c:12]2[cH:11][cH:10][c:9]([CH3:19])[cH:14][cH:13]2)(=[O:16])=[O:17])[CH2:3][CH2:4][CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC1CCCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)Cl)cc1
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Name
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Type
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product
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Smiles
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Cc1ccc(S(=O)(=O)OCC2CCCCO2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |